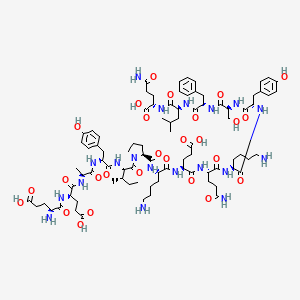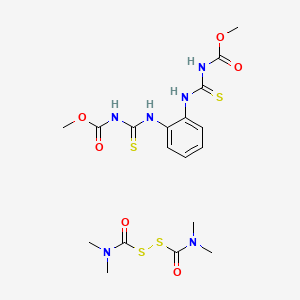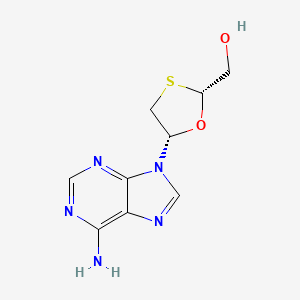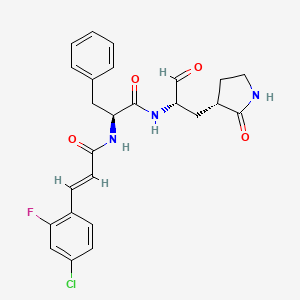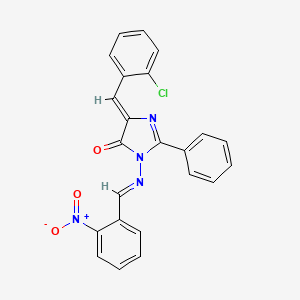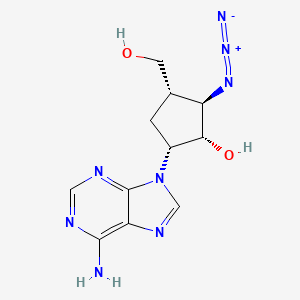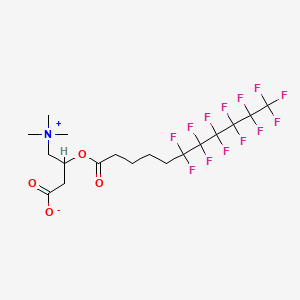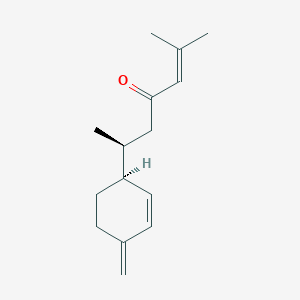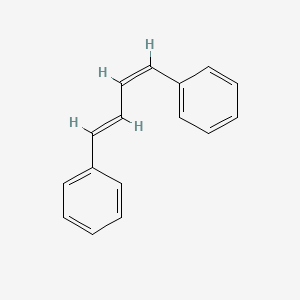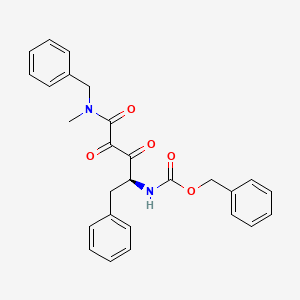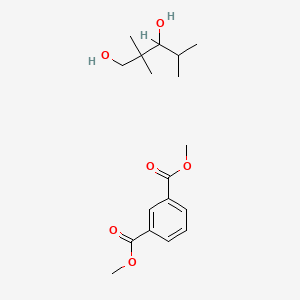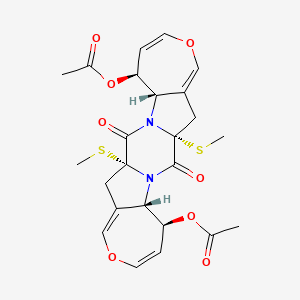
Didethiodi(methylthio)acetylaranotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didethiodi(methylthio)acetylaranotin is a complex natural product belonging to the epipolythiodiketopiperazine (ETP) family. It is derived from fungi and is known for its intricate structure and significant biological activities, including anticancer and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Didethiodi(methylthio)acetylaranotin involves multiple steps, including the formation of a key cyclohexadienol-containing amino ester building block. The absolute stereochemistry of the amino ester building blocks is set through catalytic asymmetric (1,3)-dipolar cycloaddition reactions . The disulphide linkage, a crucial feature of this compound, is introduced using elemental sulfur .
Industrial Production Methods
化学反応の分析
Types of Reactions
Didethiodi(methylthio)acetylaranotin undergoes several types of chemical reactions, including:
Oxidation: The disulphide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide linkage can be reduced to thiols.
Substitution: The disulphide linkage can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like hydrogen sulfide and dimethyl disulfide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Didethiodi(methylthio)acetylaranotin has a wide range of scientific research applications:
作用機序
The mechanism of action of Didethiodi(methylthio)acetylaranotin involves its interaction with cellular targets through its disulphide linkage. This linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify cellular proteins and enzymes. These modifications can disrupt cellular processes, leading to the compound’s anticancer and antiviral effects .
類似化合物との比較
Similar Compounds
Acetylaranotin: A closely related compound with similar biological activities but differing in its disulphide linkage.
Bisdethiodi(methylthio)acetylaranotin: Another related compound with a similar structure but lacking the disulphide linkage.
Terrein: A compound isolated from the same fungal source with different biological activities.
Uniqueness
Didethiodi(methylthio)acetylaranotin is unique due to its complex structure, including the disulphide linkage, which is crucial for its biological activities. This structural feature distinguishes it from other similar compounds and contributes to its potent anticancer and antiviral properties .
特性
CAS番号 |
20485-02-3 |
|---|---|
分子式 |
C24H26N2O8S2 |
分子量 |
534.6 g/mol |
IUPAC名 |
[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-1,12-bis(methylsulfanyl)-2,13-dioxo-8,19-dioxa-3,14-diazapentacyclo[12.8.0.03,12.04,10.015,21]docosa-6,9,17,20-tetraen-5-yl] acetate |
InChI |
InChI=1S/C24H26N2O8S2/c1-13(27)33-17-5-7-31-11-15-9-23(35-3)22(30)26-20-16(12-32-8-6-18(20)34-14(2)28)10-24(26,36-4)21(29)25(23)19(15)17/h5-8,11-12,17-20H,9-10H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1 |
InChIキー |
MNIWVYZRLOFLBX-KHTMQFLISA-N |
異性体SMILES |
CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@@]4(CC5=COC=C[C@@H]([C@H]5N4C(=O)[C@@]3(C2)SC)OC(=O)C)SC |
正規SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C4(CC5=COC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


